Mocetinostat - 726169-73-9

Mocetinostat

Catalog Number: EVT-287956
CAS Number: 726169-73-9
Molecular Formula: C23H20N6O
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mocetinostat (chemical name: N-hydroxy-4-[(2-[(1E)-1-(2-methyl-1H-imidazol-1-yl)prop-2-en-1-yl]-1H-benzo[d]imidazol-6-yl)sulfonyl]benzamide) is a synthetic, orally bioavailable, small-molecule compound classified as a histone deacetylase inhibitor (HDACI). [] Specifically, Mocetinostat exhibits isotype-selective inhibition, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and, to a lesser extent, HDAC11 (Class IV). [, , ] In the context of scientific research, Mocetinostat serves as a valuable tool to investigate the roles of these HDAC isoforms in various biological processes, including gene expression, cell growth, differentiation, and apoptosis, particularly in the context of cancer and other diseases. [, , , ]

Molecular Structure Analysis

Mocetinostat contains a benzamide group, a key structural feature found in many HDAC inhibitors, which is believed to interact with the zinc ion in the active site of HDAC enzymes. [, ] Its molecular structure also features a 2-aminobenzamide moiety linked to a substituted imidazole ring. [] Variations in the substituents on this imidazole ring have been explored to investigate their impact on HDAC isoform selectivity and potency. []

Mechanism of Action

Mocetinostat exerts its biological effects primarily by inhibiting the activity of Class I HDACs (HDAC1, HDAC2, and HDAC3). [, , ] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. [, ] By inhibiting HDACs, Mocetinostat promotes histone acetylation, leading to a more relaxed chromatin structure and facilitating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. [, , , , , ] This mechanism contributes to its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines. [, , , , , , ]

Applications
  • Cancer Therapy:
    • Hematological Malignancies: Mocetinostat demonstrates single-agent activity in relapsed/refractory Hodgkin's lymphoma [] and shows promise in combination with 5-azacitidine for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , ]
    • Solid Tumors: Preclinical studies have explored Mocetinostat in various solid tumors, including leiomyosarcoma, [, ] breast cancer, [, , , ] rhabdomyosarcoma, [] urothelial carcinoma, [, ] and pancreatic cancer. [] Research also highlights its potential for enhancing the efficacy of existing therapies, such as MEK inhibitors in KRAS-mutant cancers, [, ] and in combination with gemcitabine in leiomyosarcoma and pancreatic cancer. [, , ]
  • Anti-Fibrotic Agent: Mocetinostat displays anti-fibrotic effects in preclinical models of ischemic heart failure, potentially mediated through the IL-6/STAT3 signaling pathway. [, ] Additionally, it inhibits epidural fibrosis following laminectomy, suggesting potential applications beyond oncology. [, ]
  • Osteoarthritis Treatment: Research suggests Mocetinostat may have therapeutic potential for osteoarthritis by activating Krüppel-like factor 4 (KLF4), a transcription factor involved in joint tissue regeneration. []
  • Enhancing Antimicrobial Therapy: Studies demonstrate that Mocetinostat can induce the expression of host defense peptides (HDPs), enhancing the antibacterial activity of chicken macrophages. [] This finding suggests its potential as a novel antimicrobial agent or as an adjunct to traditional antibiotics.
Future Directions
  • Optimizing Combination Therapies: Further research is needed to optimize the use of Mocetinostat in combination with other anti-cancer agents, such as checkpoint inhibitors, [, , , ] to enhance therapeutic efficacy and overcome resistance mechanisms.
  • Exploring Isoform-Specific Effects: While Mocetinostat primarily targets Class I HDACs, further investigation into the specific contributions of each isoform to its therapeutic effects and potential toxicities is crucial. [, ] This understanding could lead to the development of even more selective HDAC inhibitors with improved therapeutic indices.
  • Investigating Non-Cancer Applications: Given its anti-fibrotic [, , , ] and HDP-inducing properties, [] further exploration of Mocetinostat's therapeutic potential in non-cancerous conditions like cardiovascular diseases, infectious diseases, and inflammatory disorders is warranted.
  • Developing Biomarkers for Patient Stratification: Identifying predictive biomarkers for Mocetinostat sensitivity could help personalize treatment strategies and improve clinical outcomes. [, ]

Properties

CAS Number

726169-73-9

Product Name

Mocetinostat

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

MG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.